4-Ethylphenyl 2-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-3-13-8-10-14(11-9-13)18-19(16,17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
InChI Key |
HHDSFMUFOWCAMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Iii. Mechanistic Investigations of 4 Ethylphenyl 2 Methylbenzenesulfonate Reactivity and Transformations
Elucidation of Reaction Mechanisms for Sulfonate Ester Formation
The formation of sulfonate esters, such as 4-Ethylphenyl 2-methylbenzenesulfonate, is not a trivial process and generally requires specific, often stringent, conditions. Research has definitively shown that the reaction mechanism for the formation of sulfonate esters from an alcohol and a sulfonic acid proceeds through the displacement of a water molecule from a protonated alcohol by a sulfonate anion. enovatia.com This pathway is favored over the alternative, which would involve the direct reaction of the alcohol with the sulfonic acid.
Key findings from kinetic and mechanistic studies reveal several critical factors governing this transformation:
Anhydrous or Low-Water Conditions : The presence of water significantly suppresses the formation of sulfonate esters. enovatia.comacs.org Water competes with the alcohol for protons, thereby reducing the concentration of the essential protonated alcohol intermediate. enovatia.com
High Reactant Concentrations : The formation rate is dependent on the concentrations of both the sulfonate anion and the protonated alcohol. enovatia.comacs.orgresearchgate.net Therefore, high concentrations of both the sulfonic acid and the alcohol are necessary to drive the reaction forward. acs.org
Acid Strength : The acid used must be strong enough to effectively protonate the alcohol. Weaker acids, such as phosphoric acid, are ineffective in catalyzing the formation of sulfonate esters even in the absence of water and the presence of a high concentration of sulfonate anions. enovatia.comacs.org
Neutralization : The reaction is completely inhibited if the sulfonic acid is neutralized by a base. enovatia.comacs.org Even a slight excess of base will prevent the formation of even trace amounts of the sulfonate ester, as it prevents the protonation of the alcohol. acs.orgresearchgate.net
A quasi-steady-state equilibrium can be established under anhydrous conditions, where the forward reaction is balanced by the subsequent alcoholysis of the sulfonate ester product. enovatia.com The addition of water disrupts this by introducing a more rapid degradation pathway: hydrolysis. enovatia.com
Hydrolytic Pathways of Aryl Benzenesulfonates
The hydrolysis of aryl benzenesulfonates is a fundamental reaction that has been the subject of considerable debate regarding its precise mechanism. This process can, in principle, occur through either a stepwise pathway involving a discrete intermediate or a concerted pathway with a single transition state. acs.org
The hydrolysis of sulfonate esters is generally a faster process than their formation or alcoholysis. enovatia.com The kinetics of this reaction can be influenced by the reaction conditions. For instance, increasing the proportion of water to alcohol in the solvent system can cause a shift from first-order to second-order kinetics. enovatia.com This is attributed to a change in the mechanism from an internal ion-pair displacement to a classic SN2 displacement following ion separation by hydration. enovatia.com
Studies on the alkaline hydrolysis of a series of aryl benzenesulfonates have provided detailed kinetic data. nih.gov The rate of hydrolysis is significantly influenced by the nature of the leaving group (the aryloxide).
Table 1: Selected Kinetic and Thermodynamic Data for Sulfonate Ester Reactions This table is interactive. You can sort and filter the data.
| Reaction Type | System | Key Parameter | Value | Conditions | Source |
|---|---|---|---|---|---|
| Hydrolysis | Aryl Benzenesulfonates | β(leaving group) | -0.27 | pKa < 8.5, Alkaline | nih.govrsc.org |
| Hydrolysis | Aryl Benzenesulfonates | β(leaving group) | -0.97 | pKa > 8.5, Alkaline | nih.govrsc.org |
| Formation | Methanol + Methanesulfonic Acid | Mechanism | Path B (Displacement from protonated alcohol) | Anhydrous | enovatia.com |
Thermodynamic studies have also been conducted, particularly for atmospherically relevant organosulfates, to determine the enthalpy of hydrolysis. copernicus.org These studies help in understanding the stability of these compounds in various environments. copernicus.org
The mechanism of sulfonate ester hydrolysis has been a point of scientific contention. One school of thought, based on kinetic evidence, proposes a two-step, stepwise mechanism. This model is supported by the observation of a break in the Brønsted correlation for the alkaline hydrolysis of a series of aryl benzenesulfonates. nih.govrsc.org The data showed two different slopes (βleaving group values) for good versus poor leaving groups, which was interpreted as a change in the rate-determining step of a mechanism involving a pentavalent intermediate. nih.govrsc.org This stepwise process is thought to be favored by the combination of a strong nucleophile and a poor leaving group. nih.govrsc.org
Nucleophilic Substitution Mechanisms Involving the Sulfonate Moiety as a Leaving Group
A defining characteristic of the sulfonate group is its excellence as a leaving group in nucleophilic substitution reactions. pitt.eduperiodicchemistry.com Sulfonates like tosylates, mesylates, and by extension, 2-methylbenzenesulfonates, are often considered even better leaving groups than halides. csbsju.edu This property stems from the high stability of the resulting sulfonate anion, which is resonance-stabilized, with the negative charge delocalized over three oxygen atoms. periodicchemistry.comyoutube.com This stability makes the sulfonate anion a very weak base and, consequently, an excellent nucleofuge. periodicchemistry.comyoutube.com
The conversion of an alcohol to a sulfonate ester is a common synthetic strategy to transform a poor leaving group (hydroxide, OH⁻) into an excellent one. periodicchemistry.comcsbsju.edu This transformation occurs via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of a sulfonyl chloride (e.g., 2-methylbenzenesulfonyl chloride). csbsju.edupressbooks.pub
Once formed, the alkyl or aryl sulfonate can readily undergo nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, especially with primary and secondary alkyl sulfonates. pitt.edu The SN2 pathway involves a backside attack by the nucleophile, resulting in an inversion of configuration at the carbon center. pitt.edu The rate of these second-order reactions depends on the concentration of both the sulfonate ester and the incoming nucleophile. pitt.edu
Table 2: Reactivity of Leaving Groups in Nucleophilic Substitution This table is interactive. You can sort and filter the data.
| Leaving Group Type | Example | Relative Reactivity | Reason for Reactivity | Source |
|---|---|---|---|---|
| Sulfonate | Tosylate (OTs), Mesylate (OMs) | Excellent | Stable, resonance-stabilized anion; weak base | periodicchemistry.comcsbsju.eduyoutube.com |
| Halide | Iodide (I⁻), Bromide (Br⁻) | Good | Stable, weak bases | periodicchemistry.com |
| Hydroxide (B78521) | Hydroxide (OH⁻) | Poor | Unstable anion; strong base | periodicchemistry.com |
Radical-Mediated Processes and Electron Transfer Pathways in Sulfonate Chemistry
While ionic pathways dominate much of sulfonate chemistry, radical-mediated processes and electron transfer pathways represent an emerging and powerful area of research. rsc.orgrsc.org These strategies provide alternative and often highly efficient routes for the synthesis and transformation of sulfonyl compounds.
Recent advancements have focused on the generation of sulfonyl and alkoxysulfonyl radical species. rsc.orgacs.org For example, electrochemical methods have been developed for the anodic oxidation of inorganic sulfites with alcohols to produce alkoxysulfonyl radicals. rsc.org These radicals can then be used in subsequent reactions, such as the difunctionalization of alkenes, to yield various sulfonate esters with high chemoselectivity. rsc.org Another approach involves using bromine radicals to mediate the electrochemical synthesis of vinyl sulfonates from styrenes and sodium sulfinates. nih.gov
Photocatalysis has also emerged as a mild and effective tool for generating sulfonyl radicals. acs.org In one strategy, pharmaceutically relevant sulfonamides are converted into N-sulfonylimines, which then act as sulfonyl radical precursors under metal-free photocatalytic conditions. acs.org This process, which operates via energy-transfer catalysis, allows for the hydrosulfonylation of a wide range of alkenes. acs.org
These radical-mediated transformations often involve single electron transfer (SET) steps. For instance, in some sulfonylation relay reactions, sodium dithionite (B78146) (Na₂S₂O₄) can act as both the SO₂ source and the electron donor, initiating a radical cascade without the need for traditional metal catalysts. rsc.org The activation of sulfonyl chlorides can also be achieved via chlorine-atom abstraction by a silyl (B83357) radical, a process that can be more favorable than single electron reduction. acs.org These innovative radical and electron transfer pathways are expanding the synthetic utility of sulfonates and enabling new types of chemical functionalizations. rsc.orgrsc.org
Iv. Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 Ethylphenyl 2 Methylbenzenesulfonate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 4-Ethylphenyl 2-methylbenzenesulfonate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's proton and carbon skeletons.
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The aromatic protons of the 4-ethylphenyl ring and the 2-methylbenzenesulfonate ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons on the 4-ethylphenyl ring would likely present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-methylbenzenesulfonate ring would show a more complex splitting pattern due to their positions relative to the sulfonate and methyl groups.
The ethyl group protons on the 4-ethylphenyl ring would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group signature. The methylene protons are expected to resonate around δ 2.7 ppm, while the methyl protons would appear further upfield around δ 1.2 ppm. The methyl group protons on the 2-methylbenzenesulfonate ring are anticipated to produce a singlet at approximately δ 2.5 ppm.
A summary of the predicted ¹H NMR chemical shifts is presented in the interactive table below.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (2-methylbenzenesulfonate) | 7.2 - 7.9 | Multiplet | 4H |
| Aromatic (4-ethylphenyl) | 7.0 - 7.3 | Multiplet | 4H |
| -CH₂- (Ethyl group) | ~2.7 | Quartet | 2H |
| -CH₃ (2-methylbenzenesulfonate) | ~2.5 | Singlet | 3H |
| -CH₃ (Ethyl group) | ~1.2 | Triplet | 3H |
This data is predicted based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound are predicted based on the analysis of related aryl sulfonate structures.
The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon atom attached to the sulfonate group (C-O-S) in the 4-ethylphenyl ring is predicted to be the most downfield of the aromatic signals in that ring system. Similarly, the carbon atom bearing the sulfonate group in the 2-methylbenzenesulfonate ring will also be significantly deshielded. The quaternary carbons and the carbons ortho and para to the electron-withdrawing sulfonate group will have distinct chemical shifts.
The carbons of the ethyl group are expected at higher field, with the methylene carbon (-CH₂-) around δ 28 ppm and the methyl carbon (-CH₃) around δ 15 ppm. The methyl carbon of the 2-methylbenzenesulfonate group is predicted to appear at approximately δ 21 ppm.
A predicted ¹³C NMR data table is provided below.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C-O (4-ethylphenyl) | ~149 |
| Aromatic C-S (2-methylbenzenesulfonate) | ~145 |
| Aromatic C-H & C-C (Aromatic Rings) | 120 - 140 |
| -CH₂- (Ethyl group) | ~28 |
| -CH₃ (2-methylbenzenesulfonate) | ~21 |
| -CH₃ (Ethyl group) | ~15 |
This data is predicted based on the analysis of structurally similar compounds.
To definitively assign all proton and carbon signals, especially in complex regions of the spectrum, advanced 2D NMR techniques are invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help to trace the connectivity of the protons within each aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons and the ester linkage. For example, correlations between the protons on the 4-ethylphenyl ring and the sulfur-bearing carbon of the 2-methylbenzenesulfonate group would confirm the ester linkage.
Vibrational Spectroscopy Applications for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the key functional groups present in this compound.
The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the sulfonate ester and the aromatic rings.
The most prominent features in the FTIR spectrum would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, which typically appear in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. The C-O-S ester linkage is expected to show a stretching vibration in the 1000-1050 cm⁻¹ region.
The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution patterns on the benzene rings would give rise to characteristic out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region.
A table of predicted characteristic FTIR absorption bands is presented below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1380 | Strong |
| S=O (Sulfonate) | Symmetric Stretch | 1160 - 1190 | Strong |
| C-O-S (Ester) | Stretch | 1000 - 1050 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Strong |
This data is predicted based on the analysis of structurally similar compounds.
Mass Spectrometry for Precise Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its precise molecular formula.
The expected exact mass of this compound (C₁₅H₁₆O₃S) can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragment ions would likely result from the cleavage of the ester bond, leading to the formation of ions corresponding to the 4-ethylphenoxide radical and the 2-methylbenzenesulfonyl cation, or vice versa. Further fragmentation of these ions would also be observed.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. rsc.orgacs.org Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. acs.org This precision allows for the calculation of a unique elemental formula, as the exact masses of isotopes of different elements result in distinct mass defects. acs.org
For the characterization of this compound, an organic compound of moderate complexity, HRMS is indispensable. mcmaster.ca The technique can differentiate between compounds that have the same nominal mass but different elemental compositions. The process involves ionizing the sample, often using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. acs.org The resulting ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, which can distinguish between ions with very small mass differences. acs.orggraie.org
The expected exact mass for the protonated molecule of this compound ([M+H]⁺) can be calculated based on its molecular formula, C₁₅H₁₆O₃S. This calculated value is then compared to the experimentally measured m/z value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
Table 1: Theoretical Exact Mass Calculation for this compound
| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | 15 | 12.000000 | 180.000000 |
| Hydrogen | 16 | 1.007825 | 16.125200 |
| Oxygen | 3 | 15.994915 | 47.984745 |
| Sulfur | 1 | 31.972071 | 31.972071 |
| Total (M) | 276.082016 | ||
| [M+H]⁺ | 277.089841 |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. carleton.edu This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. spbu.ru
Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. youtube.com The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. youtube.com The intensities and positions of these diffracted beams are collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. spbu.ru
While specific SCXRD data for this compound is not publicly available, an analysis of a closely related analog, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, provides a representative example of the data obtained from such an experiment. nih.gov The crystallographic data for this analog reveals key structural parameters that are characteristic of sulfonate esters.
Table 2: Representative Crystallographic Data for a Sulfonate Ester Analog (2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄O₃S₂ |
| Formula Weight | 282.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6130(9) |
| b (Å) | 5.9961(4) |
| c (Å) | 13.1284(12) |
| β (°) | 97.935(19) |
| Volume (ų) | 671.52(10) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor (I > 2σ(I)) | 0.035 |
From such data, precise bond lengths and angles are determined. For instance, in the analog, the S-O ester bond length and the C-S-O bond angles are critical parameters for defining the geometry around the sulfonate group.
The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. numberanalytics.comfastercapital.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the formation of extended supramolecular networks. rsc.orgnih.gov Understanding these networks is crucial as they influence the physical properties of the material, such as melting point and solubility.
In the case of sulfonate esters, the sulfonate group's oxygen atoms are potential hydrogen bond acceptors. In the crystal structure of the analog 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, weak intermolecular C-H···O hydrogen bonds are observed, which link the molecules into layers. nih.govresearchgate.net The aromatic rings in this compound (the phenyl and tolyl groups) also provide opportunities for π-π stacking interactions, where the electron-rich aromatic systems align in a parallel or offset fashion.
Vi. Advanced Applications and Methodological Contributions of 4 Ethylphenyl 2 Methylbenzenesulfonate Derivatives in Chemical Research
Strategic Role in Advanced Organic Synthesis
In the realm of organic synthesis, the quest for efficiency, selectivity, and molecular complexity drives the development of new reagents and methodologies. 4-Ethylphenyl 2-methylbenzenesulfonate derivatives have proven to be valuable assets in this endeavor, serving as versatile leaving groups, key synthetic intermediates, and precursors for sophisticated catalytic systems.
The 2-methylbenzenesulfonate (tosylate) moiety is a well-established excellent leaving group in nucleophilic substitution and elimination reactions. This is attributed to its ability to stabilize the negative charge that develops during the transition state, a consequence of the electron-withdrawing nature of the sulfonyl group and the resonance delocalization of the charge across the sulfonate and benzene (B151609) ring. The presence of the 4-ethylphenyl group can subtly modulate the electronic properties and solubility of the molecule, enhancing its utility in specific transformations.
The versatility of the tosylate leaving group is evident in its application in a wide array of reactions, including but not limited to, nucleophilic aliphatic substitution (SN2) reactions, elimination (E2) reactions, and transition metal-catalyzed cross-coupling reactions. For instance, in the synthesis of complex organic molecules, a hydroxyl group can be readily converted to a tosylate, transforming it from a poor leaving group (hydroxide) into an excellent one. This activation strategy is fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
| Transformation Type | Substrate | Reagent | Product | Significance |
| Nucleophilic Substitution | Primary Alcohol | 4-Ethylphenyl 2-methylbenzenesulfonyl chloride, Pyridine (B92270) | Alkyl this compound | Activation of alcohols for subsequent reaction with nucleophiles. |
| Cross-Coupling Reaction | Aryl Halide | Palladium catalyst, Ligand, Base | Biaryl Compound | Formation of carbon-carbon bonds, crucial in medicinal chemistry and materials science. |
| Elimination Reaction | Secondary Alkyl Tosylate | Strong, non-nucleophilic base | Alkene | Controlled synthesis of unsaturated systems. |
This table presents illustrative examples of transformations where a 2-methylbenzenesulfonate leaving group, such as that in this compound, plays a crucial role. The specific substrates and products would vary depending on the synthetic target.
Beyond their role as leaving groups, this compound derivatives serve as pivotal intermediates in the multi-step synthesis of complex natural products and pharmaceutically active compounds. Their stability under a range of reaction conditions, coupled with their predictable reactivity, makes them ideal for carrying through several synthetic steps before being transformed or displaced in a crucial bond-forming event.
A notable example of a related compound, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, serves as a key intermediate in the industrial synthesis of Clopidogrel, a widely used antiplatelet medication. nih.govgoogle.com In this synthesis, the tosylate group is introduced to activate an alcohol, facilitating a subsequent nucleophilic substitution reaction that is critical for the formation of the final drug molecule. nih.gov This highlights the strategic importance of benzenesulfonate (B1194179) intermediates in the efficient construction of high-value molecules. While direct examples for the 4-ethylphenyl derivative are not as prevalent in publicly available literature, its analogous structure suggests similar potential in various synthetic campaigns.
The development of novel catalysts is a cornerstone of modern chemical synthesis. The structural framework of this compound can be functionalized to create sophisticated ligands for transition metal catalysts. The ethylphenyl moiety provides a scaffold that can be further elaborated with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes. The benzenesulfonate group, in this context, can act as a handle for attachment to a solid support or as a reactive site for further chemical modification.
For instance, the synthesis of bidentate or pincer-type ligands often involves the coupling of aromatic backbones. A derivative of this compound could be envisioned as a precursor where the tosylate group is displaced by a nucleophilic coordinating group, or the aromatic rings are functionalized to introduce ligating atoms. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a variety of transformations, including hydrogenation, cross-coupling, and C-H activation reactions. The catalytic activity of metal complexes with ligands derived from structurally related sulfonamides has been demonstrated, showcasing the potential of this class of compounds in catalysis. eurjchem.com
| Catalyst Component | Derived From | Potential Catalytic Application | Metal Center |
| Chiral Phosphine Ligand | Functionalized 4-Ethylphenyl scaffold | Asymmetric Hydrogenation | Rhodium, Ruthenium |
| N-Heterocyclic Carbene Precursor | Modified 4-Ethylphenyl ring | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel |
| Pincer Ligand | Elaborated this compound | Dehydrogenation, C-H Functionalization | Iridium, Ruthenium |
This table provides hypothetical examples of how this compound derivatives could be utilized as precursors for the synthesis of ligands for various catalytic applications.
Contributions to Advanced Materials Science and Engineering
The unique electronic and structural features of this compound derivatives also position them as valuable building blocks in the field of materials science. Their incorporation into polymers and their use in the development of electronic and optical materials are areas of growing interest.
The reactivity of the 2-methylbenzenesulfonate group allows for the integration of the 4-ethylphenyl moiety into polymer chains. This can be achieved through the polymerization of monomers containing the this compound unit or by post-polymerization modification of existing polymers. For example, a vinyl-substituted derivative of this compound could be copolymerized with other monomers to introduce specific functionalities into the resulting polymer.
Alternatively, a polymer bearing nucleophilic side chains (e.g., hydroxyl or amine groups) can be modified by reacting it with a this compound derivative. This post-polymerization modification strategy allows for the precise tuning of polymer properties, such as solubility, thermal stability, and mechanical strength. The introduction of the aromatic ethylphenyl group can enhance the polymer's hydrophobicity and its interaction with other aromatic systems, which can be advantageous in applications such as gas separation membranes or as matrices for organic electronics.
Aromatic sulfonates and their derivatives are being explored for their potential in the development of electronic and optical materials. The presence of conjugated π-systems in the 4-ethylphenyl and 2-methylbenzene rings suggests that derivatives of this compound could exhibit interesting photophysical properties. By appropriate functionalization, these molecules could be designed to act as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors.
For instance, the introduction of electron-donating and electron-accepting groups onto the aromatic rings can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission characteristics. The sulfonate group can also be used to improve the processability and film-forming properties of these materials, which is a critical aspect for their incorporation into electronic devices. While specific research on this compound in this area is not extensively documented, the fundamental principles of molecular design for organic electronic materials suggest that its derivatives hold promise for future applications.
| Material Type | Potential Role of this compound Derivative | Key Property | Potential Application |
| Conductive Polymer | As a dopant or a component of a monomer | Enhanced conductivity and processability | Organic electrodes, sensors |
| Organic Light-Emitting Diode (OLED) | As a host material or an emissive layer component | Tunable emission wavelength, good film morphology | Displays, lighting |
| Fluorescent Sensor | As a fluorophore with a recognition site | High quantum yield, selective binding | Environmental monitoring, bio-imaging |
Formation of Supramolecular Architectures and Self-Assembled Monolayers
The ability of molecules to self-assemble into highly ordered supramolecular structures is a cornerstone of nanoscience and materials chemistry. While specific research on the self-assembly of this compound is not extensively documented, the principles of crystal engineering and the behavior of structurally related aryl sulfonate esters provide insights into their potential for forming intricate architectures. The non-covalent interactions involving the sulfonate group and the aromatic rings are key drivers in the formation of these assemblies.
The formation of self-assembled monolayers (SAMs) on various surfaces is another area where derivatives of this compound could find application. Although direct evidence is not available, the study of aromatic thiols and other functionalized organic molecules provides a framework for understanding how these compounds might behave. wikipedia.orgiphy.ac.cn The aromatic rings can facilitate ordering through π-π stacking interactions, leading to well-defined monolayers with tunable surface properties. iphy.ac.cn The sulfonate group, while not a typical anchoring group for SAM formation on noble metal surfaces, could participate in hydrogen bonding or electrostatic interactions on suitable substrates, or be a functional end group of a molecule designed to form a SAM.
The table below summarizes key intermolecular interactions that are likely to play a role in the formation of supramolecular structures from derivatives of this compound, based on studies of analogous compounds.
| Interaction Type | Description | Potential Role in Assembly |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Major driving force for the ordering of molecules in the crystal lattice and in self-assembled monolayers. |
| C—H⋯O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom of the sulfonate group. | Contribute to the stability and specificity of the crystal packing. |
| C—H⋯π Interactions | Interactions between a C-H bond and a π-system. | Further stabilize the supramolecular architecture by providing additional cohesive forces. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the assembled structure, particularly through the alkyl substituents. |
Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylates are the most common linking groups in MOF chemistry, the use of sulfonates as ligands is an emerging area of research. researchgate.net The sulfonate group can coordinate to metal centers in various modes, leading to the formation of diverse and robust network structures. atlasofscience.org
Derivatives of this compound, after hydrolysis to the corresponding sulfonic acid, could serve as organic linkers in the synthesis of novel MOFs. The presence of two distinct aromatic rings offers opportunities for creating ligands with specific geometries and functionalities. The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. For example, the incorporation of sulfonate groups into MOFs has been shown to enhance their proton conductivity and their ability to capture carbon dioxide. atlasofscience.orgacs.org A Zr-based MOF with sulfonate ligand defects has demonstrated enhanced selective removal of anionic dyes. rsc.orgrsc.org
In the broader field of coordination chemistry, benzenesulfonate ligands have been used to synthesize a variety of coordination polymers. For instance, imino-methyl benzenesulfonate-ligated palladium(II) complexes have been synthesized and evaluated for their catalytic activity in ethylene polymerization. acs.org Similarly, phosphine-sulfonate ligands have been shown to be highly effective in palladium-catalyzed polymerization reactions. uni-konstanz.de These examples highlight the potential of benzenesulfonate derivatives to act as versatile ligands for the construction of functional coordination compounds. The specific substitution pattern of this compound could be exploited to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity or material properties.
The following table outlines the potential roles of this compound derivatives in the context of MOFs and coordination chemistry.
| Application Area | Potential Role of this compound Derivatives | Key Structural Features |
| Metal-Organic Frameworks (MOFs) | As organic linkers (after hydrolysis to sulfonic acid) for the construction of porous materials. | Sulfonate group for metal coordination; aromatic rings for structural rigidity and tunability. |
| Coordination Polymers | As ligands to create one-, two-, or three-dimensional polymeric structures with interesting magnetic, optical, or catalytic properties. | Versatile coordination modes of the sulfonate group; steric and electronic influence of the substituted phenyl rings. |
| Homogeneous Catalysis | As ligands for metal catalysts to enhance their activity, selectivity, and stability in various organic transformations. | Ability to tune the electronic environment of the metal center through substitution on the aromatic rings. |
Radiochemical Synthesis and Tracer Development
The development of radiotracers for Positron Emission Tomography (PET) is a critical area of research in medical diagnostics, enabling the non-invasive visualization of biological processes in vivo. chempep.comnih.gov A key step in the synthesis of many PET tracers is the introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a precursor molecule. Benzenesulfonate derivatives, particularly tosylates (4-methylbenzenesulfonates), are widely employed as excellent leaving groups in nucleophilic substitution reactions for the preparation of ¹⁸F-labeled compounds. radiologykey.comrsc.org
Derivatives of this compound are structurally analogous to the commonly used tosylate precursors and are therefore expected to be highly effective in the synthesis of PET radiotracers. The benzenesulfonate group is a good leaving group, facilitating the nucleophilic attack by [¹⁸F]fluoride. The synthesis of various ¹⁸F-labeled PET tracers, such as [¹⁸F]Fallypride and ¹⁸F-labeled amyloid imaging agents, often involves the displacement of a tosylate group from a suitable precursor. nih.govnih.gov
The general scheme for the synthesis of an ¹⁸F-labeled PET tracer using a benzenesulfonate precursor is as follows:
Precursor-OTs + [¹⁸F]F⁻ → Precursor-¹⁸F + OTs⁻
The efficiency of this reaction is influenced by several factors, including the nature of the precursor, the reaction conditions, and the specific benzenesulfonate leaving group. While the 2-methylbenzenesulfonate (o-tosylate) group is less common than the 4-methylbenzenesulfonate (p-tosylate) group, its electronic and steric properties could offer advantages in certain synthetic contexts, potentially influencing the reactivity and regioselectivity of the fluorination reaction. The 4-ethylphenyl group, in turn, would be part of the final radiotracer structure, and its properties would be important for the biological activity and pharmacokinetic profile of the imaging agent.
The table below provides examples of PET radiotracer syntheses where a tosylate precursor is utilized, illustrating the methodological importance of benzenesulfonate derivatives in this field.
| PET Radiotracer | Precursor Type | Application |
| [¹⁸F]Fallypride | Tosylate precursor | Imaging dopamine D₂/D₃ receptors |
| [¹⁸F]Florbetapir | Tosyloxyethyl precursor | Imaging amyloid-β plaques in Alzheimer's disease |
| [¹⁸F]FAZA | Tosyl-arabinofuranosyl precursor | Imaging hypoxia in tumors |
| [¹⁸F]FET | Ethylene glycol-1,2-ditosylate | Tumor imaging |
The versatility of benzenesulfonate precursors in PET chemistry underscores the potential of this compound and its derivatives to contribute to the development of new and improved radiotracers for the diagnosis and study of a wide range of diseases.
Vii. Environmental Fate and Degradation Pathways of Aryl Sulfonates General Principles
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the transformation of a chemical through non-biological pathways. For aryl sulfonates, the most significant abiotic processes are hydrolysis, photolysis, and oxidation by atmospheric radicals. snu.ac.kr These mechanisms can lead to the partial or complete breakdown of the molecule.
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of aryl sulfonate esters like 4-Ethylphenyl 2-methylbenzenesulfonate, the ester linkage is the primary site for this reaction. The process involves a nucleophilic attack by water on the sulfur atom of the sulfonate group, leading to the cleavage of the S-O-Aryl bond. rsc.org This results in the formation of an arylsulfonic acid and a phenol (B47542).
The rate of hydrolysis for aryl sulfonates is significantly influenced by pH and temperature. The reaction can be catalyzed by both acids and bases. snu.ac.kr Generally, the stability of the sulfonate ester bond makes these compounds relatively resistant to neutral hydrolysis, but the rate can increase under acidic or alkaline conditions. For instance, the synthesis of similar sulfonate esters often requires careful control of conditions to minimize hydrolysis as a side reaction.
Table 1: Factors Influencing Hydrolysis of Aryl Sulfonates
| Factor | Influence on Hydrolysis Rate | Mechanism |
|---|---|---|
| pH | Increases under acidic or basic conditions | Acid or base catalysis of the cleavage of the ester bond. snu.ac.kr |
| Temperature | Increases with higher temperature | Provides activation energy for the reaction to overcome the stability of the sulfonate ester bond. |
| Chemical Structure | Varies with substituents | Electron-withdrawing or donating groups on the aryl rings can affect the stability of the ester linkage. |
Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For a compound to undergo direct photolysis, it must be capable of absorbing light at wavelengths present in sunlight (λ > 290 nm). nih.gov Aromatic compounds, including aryl sulfonates, typically possess chromophores (the aromatic rings) that can absorb UV radiation.
Upon absorbing light energy, the molecule is promoted to an excited state, which can lead to bond cleavage. The quantum yield, a measure of the efficiency of a photochemical process, determines the rate of photolysis. nih.gov Studies on various aromatic compounds have shown that photolytic reactivity can vary significantly based on the specific structure and the environmental medium (e.g., water, organic solvents). For example, the photolysis of some halogenated benzonitriles is significant, while others are relatively photostable. nih.gov For aryl sulfonates, this process can contribute to their transformation in sunlit surface waters and on terrestrial surfaces.
In the atmosphere, aryl sulfonates that are volatile or associated with particulate matter can be degraded through oxidation by highly reactive radicals, primarily the hydroxyl radical (HO•). copernicus.org This is a major transformation pathway for many organic compounds in the gas phase and in atmospheric water droplets.
The reaction is typically initiated by the abstraction of a hydrogen atom from the molecule by the HO• radical. copernicus.org In the case of this compound, potential sites for H-abstraction include the ethyl and methyl groups attached to the phenyl rings. The resulting organic radical can then undergo further reactions with other atmospheric components like oxygen (O₂) and ozone (O₃). copernicus.org These subsequent reactions can lead to the fragmentation of the original molecule, ultimately resulting in the formation of smaller, more oxidized products and inorganic sulfate (B86663). copernicus.org The rate of these reactions is crucial for determining the atmospheric lifetime of the compound.
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. snu.ac.kr This is often the most significant removal pathway for pollutants in the environment. snu.ac.kr For many sulfonated aromatic compounds, like linear alkylbenzene sulfonates (LAS), aerobic biodegradation is a relatively rapid process, whereas degradation is much slower or non-existent under anaerobic conditions. nih.gov
The primary degradation of aryl sulfonates often begins with the enzymatic modification of the molecule, which can lead to the formation of intermediate products. oup.com Complete degradation, known as mineralization, results in the conversion of the organic compound into inorganic substances like carbon dioxide, water, and sulfate. oup.com
Microorganisms have evolved diverse enzymatic systems to break down complex organic molecules. The biodegradation of sulfonated compounds typically involves a series of enzymatic reactions. For compounds like LAS, the process often starts with the oxidation of the alkyl chain. nih.govresearchgate.net
A common pathway involves the following steps:
ω-oxidation: The terminal methyl group of an alkyl side chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.
β-oxidation: The resulting alkyl chain carboxylate is then shortened by two carbon atoms at a time, a process familiar from fatty acid metabolism. nih.gov
Desulfonation: The sulfonate group is cleaved from the aromatic ring. This critical step can occur through the action of specific enzymes like dioxygenases, which hydroxylate the ring and make it susceptible to cleavage. researchgate.net
Ring Cleavage: After desulfonation, the resulting catechol-like intermediate undergoes ring opening by dioxygenase enzymes, and the resulting aliphatic acids are funneled into central metabolic pathways like the Krebs cycle. nih.gov
A variety of enzymes are involved, including monooxygenases, dioxygenases, hydrolases, and reductases. nih.govnih.govbiorxiv.org For example, the initial step in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase. nih.gov The ability to degrade these compounds is widespread among various microbial communities. nih.gov
Table 2: Key Enzyme Classes in Aryl Sulfonate Biodegradation
| Enzyme Class | Function in Degradation Pathway | Example |
|---|---|---|
| Monooxygenases/Dioxygenases | Catalyze the initial attack on the alkyl chain (ω-oxidation) or the aromatic ring (hydroxylation). researchgate.netnih.gov | α-ketoglutarate-dependent dioxygenase (tfdA) |
| Dehydrogenases | Oxidize alcohol and aldehyde intermediates formed during side-chain oxidation. | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
| Hydrolases | Cleave ester or ether linkages within the molecule or its metabolites. biorxiv.org | Chlorodienelactone hydrolase (tfdE) |
| Cycloisomerases | Catalyze the conversion of cyclic intermediates after ring cleavage. nih.gov | Chloromuconate cycloisomerase (tfdD) |
Formation of Organosulfate Transformation Products in Environmental Contexts
During the degradation of organic compounds, transformation products can be formed that may have different environmental properties than the parent compound. In the context of aryl sulfonate degradation, and particularly during advanced oxidation processes or atmospheric reactions involving sulfate radicals (SO₄•⁻), stable organosulfate products can be formed. nih.gov
The formation of these products can occur through the addition of a sulfate radical to an aromatic ring, a mechanism that competes with the more common hydroxylation pathways. nsf.govnih.gov Research has demonstrated that the reaction of various aromatic compounds, including phenol, benzoic acid, and toluene (B28343), with sulfate radicals can lead to the formation of aromatic organosulfates. nih.govresearchgate.net
These organosulfate transformation products are a concern for several reasons. They are often more water-soluble than their parent compounds, which can increase their mobility in soil and groundwater. nih.gov While their toxicity is not fully understood, some aromatic organosulfates are known to be uremic toxins. nih.gov The formation of these stable byproducts represents an alternative environmental fate pathway that can lead to the persistence of organic sulfur in the environment.
Viii. Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes for Substituted Aryl Benzenesulfonates
The synthesis of aryl benzenesulfonates, including 4-Ethylphenyl 2-methylbenzenesulfonate, traditionally involves the reaction of a phenol (B47542) with a benzenesulfonyl chloride in the presence of a base. While effective, current research is focused on developing more efficient, environmentally benign, and versatile synthetic methods.
One promising approach is the use of alternative catalysts and reaction media to improve yields and reduce reaction times. For instance, the synthesis of a related compound, 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, is achieved through an esterification reaction catalyzed by potassium hydroxide (B78521), which significantly increases the reaction speed. nih.gov This suggests that similar base-catalyzed methods could be optimized for the synthesis of this compound.
Future research is likely to explore a variety of catalytic systems, including phase-transfer catalysts and enzymatic processes, to enhance the efficiency and selectivity of the esterification. The development of one-pot synthetic procedures that minimize intermediate isolation steps is also a key area of interest, aiming to streamline the production of substituted aryl benzenesulfonates.
A significant trend in organic synthesis is the move towards more sustainable methods. This includes the use of greener solvents, such as ionic liquids or supercritical fluids, and the development of catalyst systems that can be easily recovered and reused. Research into the electrochemical synthesis of aryl sulfonates from sodium sulfinates and phenols under metal-free conditions presents a novel and environmentally friendly alternative to traditional methods. google.com
Table 1: Comparison of Synthetic Methods for Aryl Benzenesulfonates
| Method | Catalyst/Reagent | Advantages | Potential for this compound |
| Traditional Esterification | Pyridine (B92270), Triethylamine (B128534) | Well-established, versatile | Standard and reliable method |
| Base-Catalyzed Esterification | Potassium Hydroxide | Increased reaction speed nih.gov | Potentially faster synthesis |
| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Improved efficiency for biphasic reactions | Applicable for specific reaction conditions |
| Enzymatic Synthesis | Lipases | High selectivity, mild conditions | "Green" synthesis alternative |
| Electrochemical Synthesis | Metal-free conditions | Sustainable, avoids metal contaminants google.com | A novel and eco-friendly approach |
Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods are increasingly used to investigate the electronic structure, reactivity, and spectroscopic properties of aryl sulfonates.
For the related compound 4-acetylphenyl 4-methylbenzenesulfonate, computational studies using the Hartree-Fock (HF) and DFT methods have been employed to obtain the optimized structural geometry and explore frontier molecular orbitals (FMOs), Mulliken charges, and molecular electrostatic potential (MEP). researchgate.net These calculations provide insights into the molecule's reactivity and intermolecular interactions. Such computational approaches can be readily applied to this compound to predict its chemical behavior.
Future research will likely involve more sophisticated computational models to establish detailed structure-reactivity relationships. For example, Quantitative Structure-Activity Relationship (QSAR) studies, which have been used to predict the fungicidal activity of related sulfonamides, could be adapted to predict the catalytic activity or material properties of this compound and its derivatives. google.com
Molecular dynamics simulations can also provide a deeper understanding of the conformational flexibility and interactions of this molecule in different environments, which is crucial for designing new materials and catalysts.
Table 2: Predicted Physicochemical Properties of Aryl Benzenesulfonate (B1194179) Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate | C₁₃H₁₄O₃S₂ | 282.36 | Thiophene ring nih.gov |
| 2-Phenylethyl 4-methylbenzenesulfonate | C₁₅H₁₆O₃S | 276.35 | Phenyl group nih.gov |
| [2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate | C₁₈H₁₆O₅S | 344.4 | Oxooxolanylidene group evitachem.com |
| 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C₁₂H₁₈O₅S | 274.34 | Methoxyethoxy group nih.gov |
Exploration of New Catalytic Applications and Methodologies
Aryl sulfonates are known to be effective leaving groups in a variety of organic reactions, making them valuable precursors and intermediates in catalysis. The sulfonate group in this compound can be displaced in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Research into the reactions of aryl benzenesulfonates with benzylamines has shown that these reactions can proceed competitively through either S-O or C-O bond scission, with the former being the major pathway. google.com This reactivity can be harnessed in the design of novel catalytic cycles.
An emerging trend is the use of aryl sulfonates in transition metal-catalyzed cross-coupling reactions. While aryl halides are more commonly used, the corresponding sulfonates offer advantages such as being more accessible and stable. Future research is expected to focus on developing new palladium, nickel, or copper catalyst systems that can efficiently activate the C-O bond of aryl sulfonates like this compound for cross-coupling reactions.
Furthermore, the potential for this compound to act as a ligand in organometallic catalysis is an area ripe for exploration. The aromatic rings and the sulfonate group could coordinate to metal centers, potentially leading to new catalysts with unique reactivity and selectivity.
Integration into Multifunctional Advanced Materials and Nanotechnologies
The structural features of this compound make it an attractive building block for the development of advanced materials. The aromatic rings can participate in π-π stacking interactions, which can be exploited to create self-assembling systems and ordered materials.
In the crystal structure of the related 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate, weak intermolecular C-H···O hydrogen bonds link the molecules into layers. nih.gov Similar intermolecular interactions are expected to play a crucial role in the solid-state packing of this compound, influencing its physical properties.
An exciting future direction is the incorporation of this and similar molecules into polymers and metal-organic frameworks (MOFs). The sulfonate group can be used as a handle to attach the molecule to a polymer backbone or to coordinate with metal ions in the formation of MOFs. Such materials could have applications in areas such as gas storage, separation, and catalysis.
The development of functionalized nanoparticles is another promising area. By modifying the surface of nanoparticles with this compound, it may be possible to tune their solubility, stability, and reactivity for applications in drug delivery, sensing, and electronics. The study of related compounds like 2-Fluoroethyl 4-methylbenzenesulfonate, used in the preparation of PET imaging agents, highlights the potential for aryl sulfonates in biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
